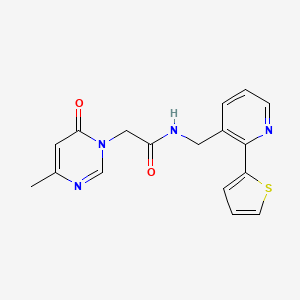

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

描述

属性

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-8-16(23)21(11-20-12)10-15(22)19-9-13-4-2-6-18-17(13)14-5-3-7-24-14/h2-8,11H,9-10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDHXDDQUHEZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Pyridine and Thiophene Rings: These rings can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, which require palladium catalysts and specific ligands.

Final Assembly: The final step involves the coupling of the pyrimidine intermediate with the pyridine-thiophene intermediate under conditions that promote amide bond formation, such as using carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

化学反应分析

Types of Reactions

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the pyridine or thiophene rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated rings.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural components suggest possible interactions with biological targets, such as enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro by interfering with cell cycle progression and inducing apoptosis in cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | Anticancer | |

| N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide | Antimicrobial |

2. Antimicrobial Properties

Compounds containing pyrimidine and thiophene rings have been studied for their antimicrobial activities. The unique structure of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide may enhance its efficacy against various pathogens.

Case Study: Bacterial Inhibition

In laboratory settings, derivatives have demonstrated significant inhibition of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis.

3. Organic Synthesis

This compound can serve as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups facilitate various chemical reactions such as nucleophilic substitutions and cyclizations.

| Reaction Type | Description | Example |

|---|---|---|

| Nucleophilic Substitution | Replacement of a leaving group by a nucleophile | Synthesis of new derivatives |

| Cyclization | Formation of cyclic compounds from linear precursors | Development of novel heterocycles |

作用机制

The mechanism by which 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include nucleic acids, proteins, or other cellular components, and the pathways involved could range from signal transduction to metabolic processes.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds are primarily derived from pyrimidinone-thioacetamide or pyrimidinone-acetamide scaffolds, differing in substituents on the acetamide nitrogen or pyrimidinone core. Below is a detailed comparison:

Structural Analogues from Pyrimidinone-Thioacetamide Series

2.1.1 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)

- Structure : Features a dichlorophenyl group on the acetamide nitrogen.

- Physicochemical Properties: Yield: 80% Melting Point: 230°C–232°C Key ¹H NMR Signals: δ 12.50 (NH-3), 10.10 (NHCO), 7.82–7.28 (aromatic H), 6.01 (pyrimidinone CH-5) .

- Functional Impact : The electron-withdrawing dichlorophenyl group may enhance metabolic stability but reduce solubility compared to the target compound’s thiophene-pyridine substituent.

2.1.2 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)

- Structure : Substituted with a benzyl group.

- Physicochemical Properties: Yield: 66% Melting Point: 196°C–198°C Key ¹H NMR Signals: δ 10.01 (NHCO), 7.60–7.27 (benzyl H), 6.05 (pyrimidinone CH-5) .

2.1.3 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (Compound 5.15)

- Structure: Contains a phenoxy-phenyl substituent.

- Physicochemical Properties: Yield: 60% Melting Point: 224°C–226°C Key ¹H NMR Signals: δ 10.08 (NHCO), 7.75–6.91 (aromatic H), 5.98 (pyrimidinone CH-5) .

- Functional Impact : The extended aromatic system increases molecular weight (MW) and may hinder blood-brain barrier penetration, unlike the target compound’s compact thiophene-pyridine group.

Analogues with Modified Pyrimidinone Cores

2.2.1 Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure : Replaces the acetamide with an ethyl ester and introduces a thietane ring.

- Synthesis : Derived from alkylation of 6-methyl-4-oxo-pyrimidine with 2-chloromethylthiirane .

Imidazo-Pyridine-Based Analogues

2.3.1 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide

- Structure : Imidazo-pyridine core with acetamide and methylphenyl substituents.

- Key Data : Molecular formula C₁₈H₁₈N₃O (MW: 292.36) .

- Comparison: The imidazo-pyridine core offers distinct π-π stacking interactions but lacks the pyrimidinone ring’s hydrogen-bonding sites, limiting overlap with the target’s pharmacophore.

Comparative Data Table

Key Research Findings

Synthetic Efficiency: The target compound’s synthesis likely follows methods similar to and , where pyrimidinone-thio intermediates are alkylated with chloroacetamides. Yields for analogues range from 60–80%, suggesting room for optimization in the target’s synthesis .

Solubility and Lipophilicity: The thiophene-pyridine substituent in the target compound balances lipophilicity (for membrane permeability) and polarity (for aqueous solubility), contrasting with dichlorophenyl (high lipophilicity) or phenoxy-phenyl (high MW) groups .

Pharmacological Potential: While the target’s activity is unspecified, pyrimidinone-acetamides in –2 show promise as enzyme inhibitors. The thiophene-pyridine group may enhance kinase or protease binding compared to simpler aryl substituents .

生物活性

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula: C₁₂H₁₂N₄O₂

- Molecular Weight: 244.25 g/mol

- CAS Number: 1203014-55-4

Synthesis

The synthesis of this compound often involves the condensation of 4-methyl-6-oxopyrimidine with a thiophenyl-pyridine derivative, followed by acetylation. Common solvents used in the process include ethanol or methanol, with catalysts such as hydrochloric acid to facilitate the reaction.

Anticancer Properties

Research indicates that compounds similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide exhibit significant anticancer activity. A study utilizing high-throughput screening identified several derivatives that inhibit the growth of cancer cells resistant to dietary carcinogens like PhIP (2-amino-1-methyl-6-phenyimidazo(4,5-b)pyridine) .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, inhibitors targeting kinases and other regulatory proteins have shown promise in preclinical studies.

Toxicity and Safety Profile

Case Study 1: In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, one study reported that treatment with a related pyrimidine derivative resulted in increased rates of apoptosis in colorectal cancer cells, suggesting potential therapeutic benefits .

Case Study 2: Animal Models

Animal studies are crucial for understanding the pharmacodynamics of this compound. In a recent study involving mice models, administration of the compound led to significant tumor size reduction compared to control groups. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in tumor cells .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves alkylation of a 6-methyl-2-thiopyrimidin-4-one intermediate with chloroacetamide derivatives. Key steps include using a 2.6–2.8-fold molar excess of sodium methylate to deprotonate the thiol group, followed by coupling with substituted 2-chloroacetamides under reflux in aprotic solvents (e.g., DMF or acetonitrile) . Yield optimization requires precise stoichiometry and temperature control (e.g., 80–100°C). Characterization via NMR (e.g., δ 12.50 ppm for NH-3, δ 2.19 ppm for CH) and elemental analysis (C, N, S) ensures purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming backbone connectivity (e.g., pyrimidinone NH at δ 12.50 ppm, thiophene protons at δ 7.40–7.28 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H] at m/z 344.21), while IR spectroscopy confirms functional groups like amide C=O stretches (~1650–1700 cm). Elemental analysis (C, N, S) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can substituent effects on the pyridin-3-yl and thiophen-2-yl groups be systematically analyzed to modulate bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., halogens, methoxy, or alkyl groups) on the pyridine and thiophene rings. Computational docking (e.g., AutoDock) can predict binding affinities to target proteins, while in vitro assays (e.g., enzyme inhibition) validate activity. For example, replacing the thiophene with a phenyl group may alter π-π stacking interactions, impacting potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:

- Standardize protocols (e.g., consistent ATP concentrations in kinase assays).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Validate results with structurally related compounds (e.g., thieno[2,3-d]pyrimidine analogs) to identify assay-specific artifacts .

Q. How can interaction studies with biological macromolecules (e.g., enzymes, DNA) be designed to elucidate mechanisms of action?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (K, k, k) to target proteins.

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding to assess conformational shifts.

- Molecular Dynamics Simulations : Model binding stability (e.g., RMSD < 2 Å over 100 ns trajectories). For DNA interactions, use ethidium bromide displacement assays or circular dichroism to detect groove-binding vs. intercalation .

Q. What experimental designs mitigate challenges in regioselective functionalization of the pyrimidinone core?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For C-2 vs. C-4 substitution:

- Use directing groups (e.g., Boc-protected amines) to guide metal-catalyzed cross-couplings.

- Optimize solvent polarity (e.g., DMSO enhances nucleophilic attack at electron-deficient positions).

- Monitor reactions via LC-MS to isolate intermediates and adjust conditions dynamically .

Methodological Notes

- Synthesis Optimization : Reaction yields >80% are achievable with equimolar reagent ratios and inert atmospheres (N/Ar) to prevent oxidation .

- Bioactivity Confounding Factors : Address solubility issues by derivatizing with PEG chains or using co-solvents (e.g., DMSO <1% v/v) .

- Data Reproducibility : Publish full synthetic protocols (e.g., exact molar ratios, purification gradients) and raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。